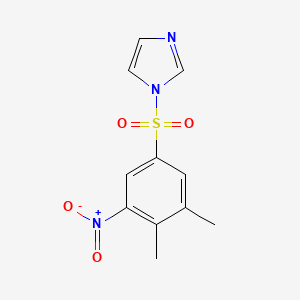

1-(3,4-dimethyl-5-nitrobenzenesulfonyl)-1H-imidazole

Description

Properties

IUPAC Name |

1-(3,4-dimethyl-5-nitrophenyl)sulfonylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4S/c1-8-5-10(6-11(9(8)2)14(15)16)19(17,18)13-4-3-12-7-13/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBQHXEMSYAOCKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)[N+](=O)[O-])S(=O)(=O)N2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethyl-5-nitrobenzenesulfonyl)-1H-imidazole typically involves the reaction of 3,4-dimethyl-5-nitrobenzenesulfonyl chloride with imidazole. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

Preparation of 3,4-dimethyl-5-nitrobenzenesulfonyl chloride: This intermediate is synthesized by nitration of 3,4-dimethylbenzenesulfonyl chloride using a mixture of concentrated nitric acid and sulfuric acid.

Reaction with imidazole: The prepared 3,4-dimethyl-5-nitrobenzenesulfonyl chloride is then reacted with imidazole in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of 1-(3,4-dimethyl-5-nitrobenzenesulfonyl)-1H-imidazole follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethyl-5-nitrobenzenesulfonyl)-1H-imidazole undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

Reduction Reactions: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Substitution Reactions: Various sulfonyl derivatives depending on the nucleophile used.

Reduction Reactions: 1-(3,4-dimethyl-5-aminobenzenesulfonyl)-1H-imidazole.

Oxidation Reactions: Carboxylic acid derivatives of the original compound.

Scientific Research Applications

- Antimicrobial Properties : Research indicates that compounds similar to 1-(3,4-dimethyl-5-nitrobenzenesulfonyl)-1H-imidazole exhibit significant antimicrobial activity. Studies have shown that nitroimidazoles can inhibit DNA synthesis and induce cell death in various bacterial strains, including those resistant to conventional antibiotics .

- Anticancer Potential : The compound has been explored for its anticancer properties. Its mechanism involves the formation of reactive intermediates that can interact with cellular targets, potentially leading to apoptosis in cancer cells. The nitro group is particularly relevant as it can undergo reduction to generate reactive species that damage cellular components .

- Drug Development : Given its structural characteristics, 1-(3,4-dimethyl-5-nitrobenzenesulfonyl)-1H-imidazole serves as a precursor for synthesizing pharmacologically active compounds. Its derivatives have been investigated for their efficacy against various pathogens and cancer cell lines .

Industrial Applications

The compound is also utilized in the production of specialty chemicals and materials with specific properties. Its unique chemical structure allows for modifications that can enhance the performance of industrial products, particularly in the field of agrochemicals and pharmaceuticals.

Case Studies

Mechanism of Action

The mechanism of action of 1-(3,4-dimethyl-5-nitrobenzenesulfonyl)-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The nitro group may also contribute to the compound’s biological activity through redox reactions and the generation of reactive oxygen species.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Nitro and Sulfonyl Groups : The nitro group at the 5-position of the benzene ring and the sulfonyl linkage enhance polarity but reduce water solubility (e.g., logSw = -3.50 for 7938-0016) due to hydrophobic methyl groups .

- Methoxy vs.

- Imidazole Modifications : The 2-isopropyl group in 7938-0016 increases steric bulk and lipophilicity (logP = 3.005) compared to the unsubstituted imidazole in the target compound .

Crystallographic and Spectroscopic Analysis

- NMR Profiling : Analogous compounds (e.g., ) show distinct imidazole proton signals (δ 7.06–9.39 ppm) and sulfonyl-related shifts, critical for structural validation .

Biological Activity

1-(3,4-dimethyl-5-nitrobenzenesulfonyl)-1H-imidazole is a compound that has garnered significant interest in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its biological activity.

The synthesis of 1-(3,4-dimethyl-5-nitrobenzenesulfonyl)-1H-imidazole typically involves the reaction of 3,4-dimethyl-5-nitrobenzenesulfonyl chloride with imidazole. The following steps outline this process:

- Preparation of 3,4-dimethyl-5-nitrobenzenesulfonyl chloride : This intermediate is synthesized through the nitration of 3,4-dimethylbenzenesulfonyl chloride using concentrated nitric acid and sulfuric acid.

- Reaction with Imidazole : The sulfonyl chloride is reacted with imidazole in the presence of a base such as triethylamine, typically in dichloromethane at room temperature.

The mechanism underlying the biological activity of 1-(3,4-dimethyl-5-nitrobenzenesulfonyl)-1H-imidazole involves its interaction with various molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modification of their activities. Additionally, the nitro group may participate in redox reactions, generating reactive oxygen species that contribute to its biological effects.

Antimicrobial Properties

Research indicates that 1-(3,4-dimethyl-5-nitrobenzenesulfonyl)-1H-imidazole exhibits significant antimicrobial activity. For instance, studies have shown that compounds containing imidazole derivatives can inhibit the growth of various bacterial strains.

Table 1: Antimicrobial Activity against Various Bacterial Strains

| Compound | E. coli (mm) | S. aureus (mm) | B. subtilis (mm) |

|---|---|---|---|

| 1-(3,4-dimethyl-5-nitrobenzenesulfonyl)-1H-imidazole | 20 | 22 | 25 |

| Control (Streptomycin) | 28 | 32 | 31 |

This table illustrates that the compound exhibits a notable zone of inhibition comparable to standard antibiotics like streptomycin .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have demonstrated that imidazole derivatives can induce apoptosis in cancer cells through various pathways, including inhibition of cell proliferation and induction of oxidative stress .

Case Study: Anticancer Efficacy

A study evaluated the effects of several imidazole derivatives on cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Specifically, one derivative demonstrated an IC50 value of approximately 15 µM against MCF-7 cells .

Comparative Analysis

When comparing 1-(3,4-dimethyl-5-nitrobenzenesulfonyl)-1H-imidazole with other similar compounds, it stands out due to its unique substituents which enhance its biological activity.

Table 2: Comparison with Related Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 1-(3,4-dimethyl-5-nitrobenzenesulfonyl)-1H-imidazole | Sulfonyl Imidazole | Antimicrobial, Anticancer |

| 1-(4-nitrobenzenesulfonyl)-1H-imidazole | Sulfonyl Imidazole | Moderate Anticancer |

| 3,4-dimethyl-5-nitrobenzenesulfonyl chloride | Precursor Compound | Limited Activity |

The data indicates that the specific structural modifications in 1-(3,4-dimethyl-5-nitrobenzenesulfonyl)-1H-imidazole contribute significantly to its enhanced biological properties compared to related compounds .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(3,4-dimethyl-5-nitrobenzenesulfonyl)-1H-imidazole?

The compound is synthesized via sulfonylation reactions, where 3,4-dimethyl-5-nitrobenzenesulfonyl chloride reacts with 1H-imidazole in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Reaction optimization includes controlling stoichiometry, temperature (typically 0–25°C), and solvent polarity (e.g., dichloromethane or THF). Post-synthesis purification involves column chromatography or recrystallization . For nitro-group introduction, nitration of precursor aryl rings under controlled acidic conditions (e.g., HNO₃/H₂SO₄) may precede sulfonylation .

Q. How is structural integrity confirmed after synthesis?

Characterization relies on:

- 1H/13C NMR : Aromatic protons in the sulfonylaryl group appear at δ 7.5–8.5 ppm, while imidazole protons resonate as singlets or doublets (δ 7.0–8.0 ppm). Methyl groups on the aryl ring show distinct singlets (δ 2.3–2.6 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matches the molecular formula (C₁₁H₁₂N₃O₄S).

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are validated against theoretical values .

Q. What solvent systems are optimal for recrystallizing this compound?

Mixed solvents like ethyl acetate/hexane or methanol/water are preferred due to the compound’s moderate polarity. Crystallization conditions (e.g., slow cooling) are critical for obtaining single crystals suitable for X-ray diffraction .

Advanced Research Questions

Q. How can regioselective functionalization of the imidazole ring be achieved in derivatives?

Late-stage diversification employs palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) to modify the imidazole C-2 or C-4 positions. For example, aryl halides or boronic acids react with the imidazole core under inert atmospheres, with ligands like XPhos enhancing regioselectivity . Computational modeling (DFT) predicts reactive sites by analyzing frontier molecular orbitals .

Q. What strategies resolve contradictions between crystallographic and spectroscopic data?

Discrepancies (e.g., bond-length variations or unexpected torsion angles) are addressed using:

- SHELXL refinement : Adjusts thermal parameters and occupancy factors for disordered atoms .

- Complementary techniques : Solid-state NMR or IR spectroscopy validates hydrogen-bonding networks missed in X-ray data .

- Twinned data correction : For crystals with non-merohedral twinning, SHELXL’s TWIN/BASF commands refine split datasets .

Q. How do computational methods predict bioactivity against enzyme targets?

Molecular docking (AutoDock Vina, Schrödinger) screens the compound’s binding affinity to targets like cytochrome P450 or kinases. Key steps:

- Protein preparation : Remove water molecules, add hydrogens, and assign charges (e.g., AMBER forcefield).

- Grid generation : Focus on active sites (e.g., ATP-binding pockets).

- Pose scoring : Rank binding modes using scoring functions (e.g., MM-GBSA). Validation via MD simulations (NAMD/GROMACS) assesses stability over 100-ns trajectories .

Q. What experimental designs mitigate false positives in biological assays?

- Counter-screening : Test against related isoforms (e.g., kinase panels) to exclude off-target effects .

- Dose-response curves : Calculate IC₅₀ values across 3–5 logarithmic concentrations.

- Orthogonal assays : Combine enzymatic inhibition (e.g., fluorescence-based) with cellular viability assays (MTT/XTT) .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on antimicrobial activity across studies?

Discrepancies arise from variations in:

- Assay conditions : pH, temperature, or bacterial strain differences (e.g., Gram-positive vs. Gram-negative).

- Compound solubility : Use DMSO controls (<1% v/v) to avoid solvent toxicity.

- Meta-analysis : Pool data from ≥5 studies using standardized protocols (CLSI guidelines) to identify trends .

Q. Why do NMR and X-ray data sometimes disagree on molecular conformation?

- Solution vs. solid-state : NMR captures dynamic conformers in solution, while X-ray shows static crystal packing.

- Temperature effects : Low-temperature crystallography (100 K) reduces thermal motion, aligning better with DFT-optimized geometries .

Methodological Tables

Q. Table 1: Representative Spectroscopic Data for Analogous Sulfonylated Imidazoles

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.